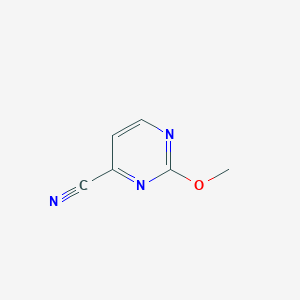

2-Methoxypyrimidine-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxypyrimidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c1-10-6-8-3-2-5(4-7)9-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXHBFMEEWAVJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=N1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of Pyrimidine Heterocycles

Pyrimidine (B1678525), a six-membered aromatic ring containing two nitrogen atoms, is a fundamental scaffold in the architecture of life. It forms the core of the nucleobases uracil, thymine, and cytosine, which are essential components of RNA and DNA. ignited.inresearchgate.net This inherent biological relevance has long inspired chemists to explore the vast chemical space of pyrimidine derivatives.

The pyrimidine motif is a privileged structure in medicinal chemistry, frequently appearing in the design of novel therapeutic agents. nih.govnih.gov Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows pyrimidine-containing molecules to bind effectively to a diverse range of biological targets. researchgate.net Consequently, pyrimidine derivatives have been successfully developed into drugs with a broad spectrum of activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. nih.govtandfonline.com The versatility of the pyrimidine ring, which can be readily functionalized at multiple positions, provides a robust platform for the synthesis of new and improved pharmaceuticals. researchgate.netmdpi.com

2 Methoxypyrimidine 4 Carbonitrile: a Key Synthon in Organic Synthesis

Established Synthetic Routes to the Pyrimidine Core

The formation of the central pyrimidine ring is the foundational step in the synthesis of this compound. This is typically achieved through cyclization reactions that bring together fragments containing the necessary nitrogen and carbon atoms.

Cyclization Reactions for Pyrimidine Ring Formation

The most common and versatile methods for constructing the pyrimidine ring involve the condensation of a three-carbon dielectrophilic component with a compound providing the N-C-N backbone.

A classical and effective route to the pyrimidine core involves the condensation of an amidine, such as O-methylisourea, with a β-dicarbonyl compound or its synthetic equivalent, like a malonate derivative. O-methylisourea provides the N-C-N fragment, with the methoxy group already in place at what will become the 2-position of the pyrimidine ring.

The reaction proceeds by condensing the O-methylisourea with a suitable three-carbon component, such as a derivative of malonic acid (e.g., malononitrile (B47326) or an ester of malonic acid). google.com This type of reaction, often referred to as the Pinner synthesis, is a primary method for creating substituted pyrimidines. organic-chemistry.org For instance, the condensation of O-methylisourea with a malonate analogue bearing a nitrile or a precursor to a nitrile group at the 2-position would directly lead to a 4-substituted-2-methoxypyrimidine. The general process involves the spontaneous condensation between the free imido ether and the malonic acid derivative in an inert solvent like alcohol. google.com

Table 1: Key Reactants for Pyrimidine Synthesis via O-Methylisourea Condensation

| N-C-N Component | 3-Carbon Component | Resulting Core Structure |

|---|---|---|

| O-Methylisourea | Malononitrile | 4-Amino-2-methoxypyrimidine |

| O-Methylisourea | Diethyl Malonate | 2-Methoxy-4,6-pyrimidinedione |

This table presents examples of reactant pairings and the resulting pyrimidine core structures.

The use of substituted benzoic acid hydrazides is a well-established method for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and triazoles. However, their application as the primary building block for the de novo synthesis of the pyrimidine ring is not a conventional or widely documented strategy. osi.lv The typical precursors for pyrimidine ring formation are 1,3-dicarbonyl compounds and amidines or ureas. mdpi.com While rearrangements of other heterocyclic systems involving hydrazides can lead to fused pyrimidine structures, the direct cyclization of a benzoic acid hydrazide to form a simple, non-fused pyrimidine core is not a standard route. osi.lv

Introduction and Functionalization of the Methoxy Moiety

When the pyrimidine core is synthesized without the methoxy group at the C2 position, a subsequent functionalization step is required. This is most commonly achieved through nucleophilic substitution.

A highly effective and widely used method for introducing a methoxy group onto a pyrimidine ring is the nucleophilic aromatic substitution (SNAr) of a halogenated pyrimidine. Pyrimidines bearing a halogen atom, particularly a chlorine atom, at the 2- or 4-positions are susceptible to attack by nucleophiles due to the electron-withdrawing nature of the ring nitrogens.

The reaction involves treating a chloropyrimidine precursor with a source of methoxide (B1231860) ions, typically sodium methoxide (NaOMe) in methanol. rsc.orgpearson.com The methoxide ion acts as a potent nucleophile, displacing the chloride ion to form the desired methoxypyrimidine. The reactivity of the halogen is high, allowing the substitution to proceed under relatively mild conditions. For example, the treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with an excess of sodium methoxide results in the substitution of both the chloro and methylthio groups to yield methyl 2,4-dimethoxypyrimidine-5-carboxylate. rsc.org This demonstrates the feasibility of introducing methoxy groups via nucleophilic displacement of suitable leaving groups.

Table 2: Nucleophilic Substitution for Methoxy Group Introduction

| Halogenated Pyrimidine Substrate | Nucleophile/Reagent | Product |

|---|---|---|

| 2,4-Dichloropyrimidine | Sodium Methoxide (1 eq.) | 2-Chloro-4-methoxypyrimidine |

| 2,4-Dichloropyrimidine | Sodium Methoxide (excess) | 2,4-Dimethoxypyrimidine |

This table illustrates the outcomes of nucleophilic substitution reactions on various halogenated pyrimidines.

Strategies for Nitrile Group Introduction

The final key functional group, the carbonitrile at the C4 position, can be introduced either during the initial ring formation or by functionalizing a pre-formed pyrimidine ring. The latter approach often involves nucleophilic substitution.

A common laboratory-scale method for synthesizing nitriles is the Kolbe nitrile synthesis, which involves the reaction of an alkyl halide with an alkali metal cyanide, such as sodium or potassium cyanide. wikipedia.org This SN2 reaction can be adapted for heterocyclic systems. libretexts.orgchemguide.co.uk To synthesize this compound, a precursor such as 4-chloro-2-methoxypyrimidine (B1581192) would be treated with a cyanide salt (e.g., KCN or NaCN). The cyanide ion (CN⁻) acts as the nucleophile, displacing the chloride leaving group at the C4 position to yield the target nitrile. The reaction is typically carried out in a polar aprotic solvent, such as DMSO or DMF, to facilitate the substitution. rsc.org It is crucial to use an anhydrous solvent, as the presence of water can lead to the formation of hydroxylated byproducts. chemguide.co.uk

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| O-Methylisourea |

| Malononitrile |

| Diethyl Malonate |

| Ethyl Cyanoacetate |

| 4-Amino-2-methoxypyrimidine |

| 2-Methoxy-4,6-pyrimidinedione |

| 4-Amino-2-methoxy-6-pyrimidinone |

| 2,4-Dichloropyrimidine |

| Sodium Methoxide |

| 2-Chloro-4-methoxypyrimidine |

| 2,4-Dimethoxypyrimidine |

| 4-Chloro-2-methylthiopyrimidine |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate |

| Methyl 2,4-dimethoxypyrimidine-5-carboxylate |

| 4-Chloro-2-methoxypyrimidine |

| Potassium Cyanide |

Synthetic Routes to this compound and its Building Blocks

The synthesis of this compound, a significant heterocyclic compound, is achievable through various chemical strategies. These methodologies often involve the construction of the pyrimidine core followed by the introduction or modification of functional groups. This article explores key synthetic approaches, including the displacement of sulfinate groups, functional group interconversions, and advanced catalytic methods.

Chemical Transformations and Reactivity of 2 Methoxypyrimidine 4 Carbonitrile

Reactivity at the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is strongly polarized, rendering the carbon atom electrophilic and thus a prime target for nucleophilic attack. pressbooks.publibretexts.org This inherent electrophilicity allows the nitrile moiety to undergo a variety of transformations, including additions, reductions, and hydrolysis. pressbooks.pubchemistrysteps.com

Nucleophilic Additions to the Carbonitrile

The electrophilic carbon of the nitrile group readily reacts with a range of nucleophiles. libretexts.org This reaction typically proceeds via the formation of an sp²-hybridized imine anion intermediate, analogous to the formation of an alkoxide from a carbonyl group. pressbooks.pubmasterorganicchemistry.com

Organometallic reagents, such as Grignard and organolithium reagents, can add to the nitrile to form an imine salt, which upon aqueous hydrolysis yields a ketone. libretexts.orgchemistrysteps.com Similarly, nucleophiles like thiols can add across the carbon-nitrogen triple bond. For instance, the reaction of nitriles with cysteine residues to form thioimidate adducts is a key mechanism in the design of covalent inhibitors for proteases. nih.gov While specific studies on 2-Methoxypyrimidine-4-carbonitrile are not detailed, its nitrile group is expected to exhibit this characteristic reactivity.

Table 1: Potential Nucleophilic Additions to the Nitrile Group

| Nucleophile | Reagent Example | Intermediate | Final Product (after hydrolysis) |

|---|---|---|---|

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Imine anion | Aldehyde (via DIBAL-H) |

| Organometallic | Methylmagnesium bromide (CH₃MgBr) | Iminium salt | Acetophenone derivative |

| Thiol | Cysteine | Thioimidate | Thiazoline derivative |

Reduction Reactions of the Nitrile Functionality

The nitrile group can be completely reduced to a primary amine. libretexts.org This transformation is a fundamental method for synthesizing amines from nitriles. A powerful and commonly used reducing agent for this purpose is lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org The reaction mechanism involves two consecutive nucleophilic additions of a hydride ion (H⁻) to the electrophilic carbon of the nitrile. libretexts.orglibretexts.org The resulting dianion is then protonated during an aqueous workup to yield the primary amine. libretexts.org

Other modern reagents have also been developed for this reduction, offering various levels of selectivity and functional group tolerance. These include ammonia (B1221849) borane, diisopropylaminoborane (B2863991) with catalytic lithium borohydride, and activated samarium(II) iodide. organic-chemistry.org The reduction of the nitrile in pyrimidine-based compounds is crucial in the synthesis of biologically important molecules, such as precursors to Vitamin B1. google.com This establishes a precedent for the successful reduction of the nitrile in this compound to yield 2-methoxy-4-(aminomethyl)pyrimidine.

Table 2: Reduction of the Nitrile Functionality

| Reagent | Product |

|---|---|

| Lithium aluminum hydride (LiAlH₄) followed by H₂O | 2-Methoxy-4-(aminomethyl)pyrimidine |

| Hydrogen (H₂) with a metal catalyst (e.g., Ni, Pd) | 2-Methoxy-4-(aminomethyl)pyrimidine |

Hydrolysis and Amidation Pathways

Nitriles can be hydrolyzed to produce either amides or carboxylic acids, depending on the reaction conditions. libretexts.orgchemistrysteps.com This reaction can be catalyzed by either acid or base. libretexts.org

In a base-catalyzed hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the nitrile carbon to form an imidate anion. pressbooks.pubchemistrysteps.com This intermediate is then protonated to give an amide. pressbooks.pub Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom, allowing it to be attacked by a weak nucleophile like water. libretexts.org The resulting intermediate tautomerizes to an amide. chemistrysteps.com If the reaction is allowed to proceed, the initially formed amide can undergo further hydrolysis to yield the corresponding carboxylic acid. libretexts.org Therefore, this compound can be selectively converted to 2-methoxypyrimidine-4-carboxamide or fully hydrolyzed to 2-methoxypyrimidine-4-carboxylic acid.

Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electron deficiency is further intensified in this compound by the strong electron-withdrawing effect of the 4-carbonitrile group.

Nucleophilic Aromatic Substitution on the Pyrimidine Core

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions. stackexchange.com These positions are analogous to the ortho and para positions of nitrobenzene. Attack by a nucleophile at these sites generates a resonance-stabilized anionic intermediate known as a Meisenheimer complex, where the negative charge can be delocalized onto the ring nitrogens. stackexchange.com

In this compound, the methoxy (B1213986) group at the C2 position is a viable leaving group. The reactivity of this position is enhanced by the para-like activating effect of the C4-cyano group. nih.gov Nucleophiles can attack the C2 carbon, leading to the displacement of the methoxy group and the formation of a new 2-substituted-4-cyanopyrimidine. This type of transformation is a common strategy in the synthesis of substituted pyrimidines. nih.govresearchgate.net A variety of nitrogen, oxygen, and sulfur nucleophiles can be employed in this reaction.

Table 3: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Amine | Piperidine | 2-(Piperidin-1-yl)pyrimidine-4-carbonitrile nih.gov |

| Amine | Ammonia (NH₃) | 2-Aminopyrimidine-4-carbonitrile (B112533) |

| Alkoxide | Sodium ethoxide (NaOEt) | 2-Ethoxypyrimidine-4-carbonitrile |

Electrophilic Aromatic Substitution Patterns

In stark contrast to its high reactivity towards nucleophiles, the pyrimidine ring is highly deactivated towards electrophilic aromatic substitution (EAS). The two ring nitrogen atoms exert a strong electron-withdrawing inductive effect, and they can also be protonated or coordinate with Lewis acids under typical EAS conditions, which further deactivates the ring to electrophilic attack.

In this compound, this deactivation is compounded by the powerful electron-withdrawing cyano group. While the 2-methoxy group is an activating, ortho-para directing group, its influence is generally insufficient to overcome the cumulative deactivating effects of the two ring nitrogens and the cyano group. Consequently, electrophilic aromatic substitution reactions on this compound are highly unfavorable and would require exceptionally harsh conditions, with a low probability of yielding a specific, well-defined product. Intramolecular electrophilic aromatic substitutions on highly activated, complex pyrimidine derivatives have been reported, but these specialized cases are not representative of the general reactivity of the parent ring system. nih.gov

Modifications and Transformations of the Methoxy Substituent

The methoxy group at the C2 position of the pyrimidine ring in this compound is a key site for chemical modification. One of the most significant transformations is its displacement through nucleophilic aromatic substitution (SNAr) reactions. pharmdguru.comwikipedia.org This reactivity allows for the introduction of a variety of functional groups, profoundly altering the molecule's properties and potential applications.

A prominent example of this transformation is the conversion of this compound to 2-aminopyrimidine-4-carbonitrile derivatives. This is often achieved by reacting the methoxy-substituted pyrimidine with various amines. For instance, the synthesis of 2-aminopyrimidine (B69317) derivatives can be accomplished by heating the starting material with a substituted amine, sometimes in the presence of a base like triethylamine. nih.gov Similarly, the reaction with guanidine (B92328) nitrate (B79036) under the catalysis of sodium methoxide (B1231860) can yield 2-aminopyrimidine. google.com

The methoxy group can also be displaced by other nucleophiles. For example, treatment with potassium cyanide (KCN) can be used to introduce a cyano group, following the oxidation of a precursor methylthio group to a sulfone, which then acts as a good leaving group. researchgate.net

The following table provides an overview of representative transformations involving the methoxy substituent:

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Substituted Amine | 2-(Substituted amino)pyrimidine-4-carbonitrile | Nucleophilic Aromatic Substitution |

| This compound | Guanidine Nitrate, Sodium Methoxide | 2-Aminopyrimidine-4-carbonitrile | Nucleophilic Aromatic Substitution |

| 4,6-dimethoxy-2-(methylthio)pyrimidine | 1. Oxidation 2. KCN | 4,6-dimethoxypyrimidine-2-carbonitrile | Nucleophilic Aromatic Substitution |

Reaction Mechanisms and Kinetic Investigations

Mechanistic Elucidation of Key Organic Transformations

The primary mechanism governing the transformation of the methoxy group in this compound is the nucleophilic aromatic substitution (SNAr) mechanism. pharmdguru.comwikipedia.org This multi-step process is distinct from SN1 and SN2 reactions and is characteristic of electron-deficient aromatic systems. wikipedia.org

The SNAr mechanism proceeds via two main steps:

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the methoxy group (the ipso-carbon). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The aromaticity of the pyrimidine ring is temporarily disrupted in this step.

Elimination of the Leaving Group: The aromaticity is restored in the second step through the expulsion of the leaving group, in this case, the methoxide ion.

Kinetic studies of similar nucleophilic aromatic substitution reactions on pyrimidine and pyridine (B92270) systems have provided valuable insights. For example, in the reaction of 2-substituted N-methylpyridinium ions with piperidine, the reaction was found to be second-order with respect to piperidine. nih.gov This suggests a mechanism where the deprotonation of the addition intermediate is the rate-controlling step. nih.gov While specific kinetic data for this compound is not extensively detailed in the provided results, the general principles of SNAr kinetics are applicable. The reaction rate is influenced by factors such as the concentration of the nucleophile and the stability of the Meisenheimer intermediate. libretexts.orgmasterorganicchemistry.com

Influence of Electronic Structure on Reactivity

The electronic structure of the pyrimidine ring is the fundamental driver of the reactivity observed in this compound. The presence of two electronegative nitrogen atoms in the pyrimidine ring significantly reduces the electron density of the aromatic system, making it susceptible to nucleophilic attack. stackexchange.com

The positions of the nitrogen atoms are crucial in directing this reactivity. In pyrimidine, the C2, C4, and C6 positions are particularly electron-deficient. The presence of an electron-withdrawing cyano group at the C4 position further enhances the electrophilicity of the ring, particularly at the C2 and C6 positions.

The stability of the Meisenheimer complex, the key intermediate in the SNAr mechanism, is profoundly influenced by the electronic structure. When a nucleophile attacks the C2 position, the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atoms of the pyrimidine ring through resonance. stackexchange.com This delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy for its formation and facilitating the substitution reaction. The electron-withdrawing nature of the cyano group at C4 also contributes to the stabilization of this negative charge.

The following table summarizes the key electronic factors influencing the reactivity of this compound:

| Electronic Factor | Influence on Reactivity |

| Electronegative Nitrogen Atoms in the Pyrimidine Ring | Decrease electron density of the ring, making it electrophilic and susceptible to nucleophilic attack. stackexchange.com |

| Electron-Withdrawing Cyano Group at C4 | Further decreases electron density of the ring, enhancing its electrophilicity. |

| Resonance Stabilization of the Meisenheimer Complex | The negative charge of the intermediate can be delocalized onto the ring nitrogen atoms, stabilizing the intermediate and facilitating the reaction. stackexchange.com |

Computational and Theoretical Investigations of 2 Methoxypyrimidine 4 Carbonitrile

Electronic Structure Analysis

Electronic structure analysis is crucial for understanding the reactivity and properties of 2-Methoxypyrimidine-4-carbonitrile.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Reactivity Parameters

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For pyrimidine-5-carbonitrile derivatives, DFT calculations have been employed to gain both qualitative and quantitative insights into their intra- and intermolecular interactions. uzh.ch These calculations are instrumental in optimizing the molecular geometry and understanding the reactivity of the compound. uzh.chresearchgate.net

The structural analysis of related pyrimidine (B1678525) derivatives often involves comparing optimized structures from DFT calculations with experimental X-ray diffraction data. uzh.ch For instance, in studies of pyrimidine-5-carbonitrile derivatives, the optimized structures were found to be in close agreement with their X-ray structures. uzh.ch This validation underscores the reliability of DFT methods for predicting molecular geometries.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gaps and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. aimspress.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, because it is energetically unfavorable to move an electron from a low-lying HOMO to a high-lying LUMO. aimspress.com Conversely, a small HOMO-LUMO gap indicates a more reactive molecule. aimspress.com FMO analysis can provide detailed information about the electron density distribution and is essential for predicting how the molecule will interact with other species. researchgate.net

The HOMO and LUMO energies are also used to calculate important quantum chemical parameters such as ionization potential (I = -E_HOMO) and electron affinity (A = -E_LUMO). researchgate.net These values, in turn, can be used to determine other properties like electronegativity. researchgate.net

The table below summarizes key quantum chemical parameters derived from FMO analysis for a related pyrimidine derivative.

| Parameter | Formula | Value (eV) |

| Ionization Potential (I) | -E_HOMO | --- |

| Electron Affinity (A) | -E_LUMO | --- |

| Electronegativity (χ) | (I + A) / 2 | 4.085 researchgate.net |

| Chemical Hardness (η) | (I - A) / 2 | --- |

| Softness (S) | 1 / (2η) | --- |

| Electrophilicity Index (ω) | χ² / (2η) | --- |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the surface of the molecule using a color-coded scheme. researchgate.net

Red and Orange Regions: These colors indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. These regions are typically rich in electron density. researchgate.net

Blue Regions: This color represents areas of positive electrostatic potential, which are prone to nucleophilic attack. These regions are electron-deficient. researchgate.net

Green Regions: These areas represent neutral or near-neutral electrostatic potential.

MEP analysis of related molecules, such as 3-methoxy flavones, has shown a correlation between the negative MEP values in specific regions and their biological activity. nih.gov For pyrimidine derivatives, MEP maps help in understanding the regions for electrophilic and nucleophilic processes, which is related to the electronic density. researchgate.net

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. researchgate.netnih.gov

By exploring the PES, chemists can identify the most stable conformations (energy minima) and the transition states that connect them. researchgate.net For flexible molecules, computational methods like DFT can be used to calculate the PES and understand the conformational transformations. researchgate.netresearchgate.net For example, in a study of a substituted pyrimidine, a 3D potential energy surface scan was obtained at the B3LYP/6-31G level to identify the highest and lowest energy conformations. researchgate.net

Intermolecular Interactions and Supramolecular Assembly

Intermolecular interactions play a crucial role in determining the crystal structure and properties of molecular solids.

Analysis of Hydrogen Bonding Networks and Graph-Sets

Hydrogen bonds are a key type of intermolecular interaction that significantly influences the supramolecular assembly of molecules. mdpi.com The analysis of hydrogen bonding networks is often performed using graph-set theory, which provides a systematic way to describe and categorize these interactions. researchgate.netnih.gov

In the crystal structures of related pyrimidine derivatives, various types of hydrogen bonds, such as N-H···O and N-H···N, have been observed to play a significant role in stabilizing the crystal packing. uzh.chresearchgate.net For instance, in a cocrystal of 2-amino-4,6-dimethoxypyrimidine (B117758), N—H⋯O and O—H⋯N hydrogen bonds form a cyclic motif with the graph-set notation R2(2)(8). researchgate.net These motifs can further self-organize into more complex arrays. researchgate.net

The different types of hydrogen-bond motifs can be disentangled and categorized systematically using graph-set analysis, where molecules are treated as nodes and hydrogen bonds as lines connecting them. researchgate.netnih.gov This topological approach requires only a few parameters to define the hydrogen-bond motifs within the networks. researchgate.netnih.gov

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as (normalized contact distance) onto the surface, regions of significant intermolecular contacts can be identified. For pyrimidine derivatives, this analysis reveals the dominant forces governing their crystal packing.

In the case of related pyrimidine structures, Hirshfeld surface analysis has shown that hydrogen bonds and van der Waals forces are the primary contributors to crystal packing. nih.govnih.gov For instance, in 6-imino-8-(4-methylphenyl)-1,3,4,6-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile, the analysis indicates that H⋯H (40.4%), N⋯H/H⋯N (28.6%), and C⋯H/H⋯C (24.1%) interactions are the most significant. nih.govresearchgate.net Similarly, for 6-amino-8-phenyl-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile, the major contributions arise from H⋯H (38.5%), N⋯H/H⋯N (33.3%), and C⋯H/H⋯C (27.3%) contacts. nih.gov

These findings can be extrapolated to hypothesize the interactions for this compound. The presence of the methoxy (B1213986) group, pyrimidine ring nitrogens, and the nitrile group suggests a complex network of interactions. The map would likely highlight red spots indicating close contacts associated with potential C-H···N and C-H···O hydrogen bonds.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. These plots display the distribution of internal () and external () distances from the surface to the nearest nucleus. For this compound, the fingerprint plot would be expected to show distinct spikes characteristic of specific interactions.

Table 1: Predicted Percentage Contributions of Intermolecular Contacts for this compound based on Analogous Compounds

| Contact Type | Predicted Contribution (%) |

| H···H | ~40 |

| C···H/H···C | ~25 |

| N···H/H···N | ~20 |

| O···H/H···O | ~10 |

| Other | ~5 |

This table presents hypothetical data for this compound based on published data for structurally similar pyrimidine derivatives. Specific experimental or computational data for the title compound is not available in the cited literature.

Computational Studies on Crystal Packing and Energy Frameworks

Computational studies on the crystal packing of pyrimidine derivatives provide insights into the stability and arrangement of molecules in the solid state. These studies often involve calculating the interaction energies between molecular pairs to understand the forces driving the crystal formation. Energy framework analysis, a feature available in computational tools, visualizes the energetic architecture of a crystal, highlighting the relative strengths of different intermolecular interactions.

For pyrimidine-containing compounds, electrostatic interactions and dispersion forces are typically the dominant components of the total interaction energy. In a study of 2,4,6-triaminopyrimidine-1,3-diium dinitrate, energy framework analysis revealed that electrostatic repulsion is a dominant component of the framework energies. iucr.org The visualization of these energy frameworks often shows a network of cylinders connecting molecular centroids, where the cylinder radius is proportional to the interaction energy, indicating the primary packing motifs.

For this compound, it is anticipated that the crystal packing would be significantly influenced by dipole-dipole interactions arising from the methoxy and nitrile groups, as well as π-π stacking interactions between the pyrimidine rings. Computational models would likely reveal a layered or herringbone packing arrangement, stabilized by a combination of these forces.

Table 2: Predicted Interaction Energies for Molecular Pairs in a Hypothetical Crystal of this compound

| Interaction Type | Predicted Energy (kJ/mol) |

| Electrostatic | -50 to -70 |

| Dispersion | -80 to -100 |

| Repulsion | +40 to +60 |

| Total | -90 to -110 |

This table presents hypothetical data for this compound based on typical interaction energies found in studies of other pyrimidine derivatives. Specific experimental or computational data for the title compound is not available in the cited literature.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry offers powerful methods for modeling reaction pathways and characterizing transition states, providing a deeper understanding of reaction mechanisms and kinetics. While specific studies on the reaction pathway modeling for the synthesis of this compound are not prevalent in the literature, general principles of pyrimidine synthesis can be computationally investigated.

The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. The cyanation of a pyrimidine ring is another key reaction. Computational modeling of such a process would involve identifying the reactants, intermediates, transition states, and products along the reaction coordinate. Density Functional Theory (DFT) is a commonly employed method for these calculations.

For a hypothetical cyanation reaction to form this compound, computational modeling would focus on the mechanism of introducing the nitrile group onto the pyrimidine ring. This could involve modeling a nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction. nih.gov The transition state for the rate-determining step would be located, and its geometry and energy would be calculated. The characterization of the transition state would involve frequency analysis to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

The activation energy, which is the energy difference between the reactants and the transition state, could then be determined, providing a quantitative measure of the reaction's feasibility. Such computational insights are invaluable for optimizing reaction conditions and predicting the regioselectivity of the cyanation.

Advanced Spectroscopic and Structural Characterization in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-Methoxypyrimidine-4-carbonitrile by providing information about the chemical environment, connectivity, and spatial relationships of its atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are the primary techniques for assigning the carbon-hydrogen framework.

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three different types of protons in the molecule. The methoxy (B1213986) group protons (-OCH₃) would appear as a sharp singlet, typically in the upfield region. The two aromatic protons on the pyrimidine (B1678525) ring are chemically non-equivalent and are expected to appear as two distinct doublets due to spin-spin coupling with each other. The proton at the C5 position (H-5) is anticipated to be downfield compared to the proton at the C6 position (H-6) due to the electronic effects of the adjacent cyano group.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, six distinct signals are expected. The carbon of the methoxy group would appear in the typical range for sp³ hybridized carbons attached to an oxygen atom. The nitrile carbon (C≡N) has a characteristic chemical shift in the 115-120 ppm range. The four carbons of the pyrimidine ring would have distinct resonances, with their exact shifts influenced by the attached methoxy and carbonitrile substituents. Studies on related pyrimidine derivatives, such as 2-amino-4-chloro-6-methoxypyrimidine, confirm the utility of ¹³C NMR in assigning the ring carbons. nih.govresearchgate.net

¹⁹F NMR spectroscopy is a specialized technique used for the analysis of fluorine-containing compounds. As this compound does not possess any fluorine atoms in its structure, this technique is not applicable for its characterization.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following are expected values based on typical ranges for the functional groups and data from analogous compounds. Actual experimental values may vary.

¹H NMR| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OCH₃ | 3.9 - 4.1 | Singlet (s) |

| H-5 | 7.4 - 7.6 | Doublet (d) |

¹³C NMR

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| -OCH₃ | 54 - 56 |

| C-2 | 164 - 166 |

| C-4 | 125 - 127 |

| C-5 | 118 - 120 |

| C-6 | 158 - 160 |

Two-dimensional (2D) NMR techniques are crucial for unambiguously confirming structural assignments. Correlation SpectroscopY (COSY) is a homonuclear technique that reveals proton-proton (¹H-¹H) coupling relationships. For this compound, a COSY experiment would be expected to show a cross-peak connecting the signals of the H-5 and H-6 protons, confirming their scalar coupling and thus their spatial proximity on the pyrimidine ring. This correlation provides definitive evidence for the connectivity within the heterocyclic ring, complementing the 1D NMR data. The application of 2D NMR has been vital in establishing the coordination modes in complex pyrimidine-containing metal complexes. chemicalbook.com

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov

FT-IR spectroscopy is a rapid and powerful method for identifying key functional groups. The spectrum of this compound would be dominated by absorptions corresponding to its nitrile, methoxy, and pyrimidine ring components. A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹ characteristic of the C≡N (nitrile) stretching vibration. The C-O stretching of the methoxy group would likely produce a strong band around 1250-1300 cm⁻¹ (asymmetric stretch) and another near 1050 cm⁻¹ (symmetric stretch). Vibrations associated with the pyrimidine ring (C=C and C=N stretching) typically appear in the 1400-1600 cm⁻¹ region.

Table 2: Expected FT-IR Absorption Bands for this compound Note: Based on characteristic frequencies for functional groups found in related molecules.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N | Stretch | 2220 - 2240 | Medium to Sharp |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Methoxy) | Stretch | 2850 - 2960 | Medium |

| C=N / C=C (Ring) | Stretch | 1400 - 1600 | Medium to Strong |

| C-O (Methoxy) | Asymmetric Stretch | 1250 - 1300 | Strong |

| C-O (Methoxy) | Symmetric Stretch | 1000 - 1080 | Strong |

FT-Raman spectroscopy serves as a complementary technique to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy provides stronger signals for non-polar, symmetric vibrations. researchgate.net In the analysis of this compound, the C≡N stretch is also Raman active and would appear in a similar region as in the IR spectrum. The pyrimidine ring breathing modes, which are often highly symmetric, typically give rise to strong and sharp signals in the Raman spectrum, providing a clear fingerprint for the heterocyclic core. The combined use of FT-IR and FT-Raman allows for a more complete vibrational assignment, as demonstrated in studies of similar pyrimidine structures. nih.govarkat-usa.org

X-ray Diffraction Studies for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the exact geometry and conformation of the molecule.

While a specific crystal structure for this compound is not publicly documented, analysis of related pyrimidine-carbonitrile derivatives reveals key structural features that can be anticipated. researchgate.net An X-ray diffraction study would be expected to confirm the planarity of the pyrimidine ring. It would also provide precise measurements of the C-O bond of the methoxy group, the C-C and C≡N bonds of the carbonitrile substituent, and all bond lengths within the heterocyclic ring. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as π-π stacking between pyrimidine rings or weak hydrogen bonds, which govern the solid-state architecture of the material.

Single Crystal X-ray Diffraction (SC-XRD)

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. The technique involves irradiating a single, high-quality crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide the information needed to construct a detailed model of the crystal lattice and the precise position of each atom within the molecule.

For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its molecular geometry, including bond lengths, bond angles, and torsional angles. This data is crucial for understanding the electronic effects of the methoxy and cyano substituents on the pyrimidine ring. While a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of closely related structures, such as pyrimidine derivatives, provides insight into the expected structural features. For instance, studies on other substituted pyrimidines reveal a generally planar ring system with characteristic bond lengths and angles influenced by the electronic nature of the substituents. mdpi.comrsc.org

The crystallographic data obtained from an SC-XRD experiment on this compound would be presented in a standardized format, as exemplified in the table below, which is based on typical data for small organic molecules.

| Crystallographic Parameter | Hypothetical Value for this compound |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 652.1 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.375 |

| R-factor | < 0.05 |

This table represents hypothetical data for illustrative purposes.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample. Unlike SC-XRD, which requires a single crystal, PXRD can be performed on a finely ground powder containing a multitude of small crystallites. The resulting diffractogram, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase.

In the context of this compound, PXRD would be employed to:

Confirm Crystalline Nature: The presence of sharp, well-defined peaks in the diffractogram would confirm that the synthesized material is crystalline and not amorphous.

Phase Identification: The obtained PXRD pattern can be compared against a database, such as the Powder Diffraction File (PDF), to identify the crystalline phase. researchgate.net

Purity Assessment: The absence of peaks corresponding to starting materials or potential polymorphic impurities would indicate a high degree of phase purity.

A typical PXRD pattern for a pure, crystalline sample of this compound would exhibit a series of peaks at specific 2θ angles, with their relative intensities being characteristic of the compound's crystal structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which aids in structural elucidation.

For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight (135.13 g/mol ). The fragmentation pattern would reveal characteristic losses of functional groups, providing further confirmation of the structure. Common fragmentation pathways for related methoxypyrimidine compounds involve the loss of a methyl radical (•CH₃) from the methoxy group, or the elimination of carbon monoxide (CO) or hydrogen cyanide (HCN). nih.gov

A representative mass spectrum would display the molecular ion peak and several fragment ion peaks at lower m/z values. The relative abundance of these peaks provides insight into the stability of the respective ions.

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a soft ionization technique particularly useful for the analysis of a wide range of molecules, including small organic compounds. youtube.com In this method, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation. The ions are then accelerated into a time-of-flight mass analyzer, where their m/z is determined by their flight time to the detector.

For this compound, MALDI-TOF analysis would be expected to produce a strong signal for the protonated molecule ([M+H]⁺) at m/z 136.14. This technique is particularly advantageous for obtaining accurate molecular weight information with high sensitivity. Interestingly, pyrimidine derivatives themselves have been investigated as potential matrices for MALDI analysis of other molecules, highlighting the photochemical properties of this class of compounds. nih.govresearchgate.net

The data from a MALDI-TOF experiment can be presented in a simple table listing the observed m/z values and their assignments.

| Observed m/z | Assignment | Relative Intensity |

| 136.14 | [M+H]⁺ | 100% |

| 158.12 | [M+Na]⁺ | 15% |

| 174.09 | [M+K]⁺ | 5% |

This table represents expected data for illustrative purposes.

Applications in Advanced Chemical Synthesis and Materials Science Research

As a Building Block for Complex Heterocyclic Systems

The strategic placement of reactive functional groups on the pyrimidine (B1678525) core of 2-Methoxypyrimidine-4-carbonitrile makes it an ideal starting material for the synthesis of more complex, fused heterocyclic systems. These larger, multi-ring structures are of significant interest due to their prevalence in biologically active molecules and functional materials.

Synthesis of Fused Pyrimidine Derivatives (e.g., Pyrido[2,3-d]pyrimidines)

The pyrimidine ring is a fundamental component of many fused heterocyclic compounds, including the medicinally important class of pyrido[2,3-d]pyrimidines. These structures, which resemble the purine (B94841) bases found in DNA and RNA, are considered privileged scaffolds in drug discovery. nih.gov The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones, for instance, can be approached by constructing the pyridine (B92270) ring onto a pre-existing pyrimidine. nih.gov One common strategy involves using a 4-aminopyrimidine (B60600) derivative bearing a carbon-based functional group, such as a nitrile, at the C5 position. nih.gov This highlights the potential of appropriately functionalized pyrimidine-4-carbonitriles as key intermediates in the synthesis of these fused systems. The reactivity of the nitrile and the influence of the methoxy (B1213986) group can be harnessed to facilitate the necessary cyclization reactions to form the fused pyridine ring.

Development of Novel Poly-Substituted Pyrimidines

The inherent reactivity of the methoxy and nitrile groups in this compound allows for a variety of chemical transformations, leading to the development of novel poly-substituted pyrimidines. The methoxy group can be a target for nucleophilic substitution, allowing the introduction of a wide range of functionalities at the 2-position. Similarly, the nitrile group can be hydrolyzed, reduced, or reacted with various nucleophiles to introduce diverse substituents at the 4-position. This dual reactivity enables the systematic modification of the pyrimidine core, which is a crucial aspect of structure-activity relationship studies in drug discovery and materials science. For example, the synthesis of 2,4-disubstituted pyrimidines with varying steric and electronic properties at these positions has been a successful strategy in the development of dual inhibitors for cholinesterase and amyloid-β aggregation. nih.gov

Precursor in Medicinal Chemistry Research

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic core. This compound serves as a valuable precursor for the synthesis of novel pharmaceutical analogues, leveraging its adaptable structure for rational drug design and structure-activity relationship (SAR) studies.

Scaffold for the Rational Design and Synthesis of Novel Pharmaceutical Analogues

The pyrimidine ring is a bioisostere of other important heterocycles found in nature, such as purines, making it an attractive scaffold for the design of new therapeutic agents. nih.gov The ability to readily modify the substituents on the pyrimidine ring of this compound allows medicinal chemists to systematically explore the chemical space around this core structure. This rational design approach is fundamental to modern drug discovery, enabling the optimization of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. For instance, the thieno[2,3-d]pyrimidine (B153573) scaffold, a close analogue of the pyrimidine core, has been extensively studied for its broad range of medical applications, including anticancer, anti-inflammatory, and antimicrobial activities. nih.gov The synthetic strategies developed for these analogues often rely on the availability of versatile pyrimidine precursors.

Structure-Activity Relationship (SAR) Studies in Ligand Design

Structure-activity relationship (SAR) studies are a critical component of the drug discovery process, providing insights into how the chemical structure of a molecule relates to its biological activity. The systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting analogues allow researchers to identify key structural features responsible for the desired pharmacological effect. The versatility of this compound as a starting material makes it highly suitable for such studies. By independently or concurrently modifying the methoxy and nitrile groups, a library of analogues with diverse functionalities can be synthesized and screened. This approach has been successfully employed in the SAR-guided design of 2,4-disubstituted pyrimidine derivatives as dual inhibitors of cholinesterase and Aβ-aggregation, which are key targets in the treatment of Alzheimer's disease. nih.gov These studies have demonstrated that a central pyrimidine ring can serve as an effective template for developing dual-target inhibitors. nih.gov

Role in Agrochemical Research and Development

The pyrimidine core is not only prevalent in pharmaceuticals but also in a variety of agrochemicals, including herbicides, fungicides, and insecticides. The structural features of this compound make it a promising starting point for the discovery and development of new crop protection agents. The principles of rational design and SAR studies applied in medicinal chemistry are equally relevant in the agrochemical field. By exploring the diverse chemical space accessible from this precursor, researchers can aim to develop new active ingredients with improved efficacy, selectivity, and environmental profiles. While specific examples directly utilizing this compound in agrochemical research are not as prominently documented in publicly available literature as its applications in medicinal chemistry, the fundamental reactivity of the molecule suggests its potential as a valuable building block in this area as well. The synthesis of highly bioactive 4H-pyrido[1,2-a]pyrimidin-4-one derivatives, which have applications in agrochemicals, often involves the use of pyrimidine-based starting materials, highlighting the relevance of this chemical class. researchgate.net

Synthesis of Agrochemical Precursors and Analogues

There is currently a lack of specific research data available in the public domain detailing the direct application of this compound in the synthesis of agrochemical precursors and analogues. While the broader class of pyrimidine derivatives has been investigated for such purposes, specific studies focused on this compound are not readily found in the scientific literature.

Potential in Materials Science and Engineering Research

The unique electronic and structural features of pyrimidine derivatives make them attractive candidates for the development of novel materials. Research in this area explores how these molecules can be assembled and modified to create functional materials with specific, desirable properties.

Design and Synthesis of Functional Materials

Scientific literature does not currently provide specific examples of the use of this compound in the design and synthesis of functional materials. While related pyrimidine-5-carbonitrile hybrids have been synthesized and investigated for various applications, dedicated research on the functional material applications of this compound itself is not documented in available sources.

Supramolecular Materials and Cocrystal Formation for Enhanced Research Properties

There is no specific information available concerning the formation of supramolecular materials or cocrystals involving this compound. The principles of crystal engineering and supramolecular synthons are often applied to pyrimidine derivatives to create novel crystalline structures with tailored properties. However, studies detailing such investigations with this compound are not present in the accessible scientific literature. The ability of a compound to form cocrystals depends on the presence of suitable functional groups for non-covalent interactions, such as hydrogen bonding.

Applications in Optical Materials and Dyes

There is a lack of available research on the specific applications of this compound in the field of optical materials and dyes. The pyrimidine core is a component of some classes of dyes and optically active materials; however, research specifically detailing the synthesis or properties of dyes derived from this compound is not found in the public scientific record.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For 2-Methoxypyrimidine-4-carbonitrile, the development of more efficient and sustainable synthetic routes is a primary research objective. Current methodologies for pyrimidine (B1678525) synthesis often rely on multi-step processes with harsh reagents and generate significant waste.

Future synthetic strategies will likely focus on:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single pot to form a complex product, offer a highly efficient and atom-economical approach to pyrimidine synthesis. numberanalytics.comnih.gov The development of novel MCRs specifically tailored for the synthesis of this compound from simple, readily available precursors would be a significant advancement.

Catalytic Methods: The use of transition metal or organocatalysts can enable milder reaction conditions, higher selectivity, and reduced environmental impact. nih.gov Research into catalyzed C-H functionalization could provide a direct route to introduce the cyano group at the C4 position of a 2-methoxypyrimidine (B189612) precursor, bypassing traditional, more complex methods. nih.gov

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and scalability. Adapting synthetic routes for this compound to flow chemistry could lead to more efficient and reproducible production.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity | Identification of suitable starting materials and reaction conditions |

| Catalytic C-H Cyanation | Direct functionalization, high regioselectivity | Catalyst development, substrate scope limitations |

| Flow Chemistry Synthesis | Enhanced safety, scalability, precise process control | Initial setup costs, potential for clogging |

Disclaimer: The data in this table is illustrative and based on general principles of synthetic chemistry, as specific data for this compound is not widely available.

Exploration of Undiscovered Reactivity and Catalytic Transformations

The reactivity of the this compound core is ripe for exploration. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing nitrile group creates a unique electronic landscape that could lead to novel chemical transformations.

Key areas for future investigation include:

Catalytic Cross-Coupling Reactions: The pyrimidine ring can participate in various cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds. Investigating the reactivity of the C5 and C6 positions of this compound in reactions like Suzuki, Heck, and Buchwald-Hartwig couplings could lead to a diverse range of derivatives.

Late-Stage Functionalization: Developing methods for the selective functionalization of the pyrimidine core at a late stage in a synthetic sequence is crucial for drug discovery and materials science. nih.gov This would allow for the rapid generation of analogues with modified properties.

Photoredox Catalysis: This emerging field utilizes visible light to drive chemical reactions under mild conditions, offering new avenues for bond formation that are not accessible through traditional thermal methods. a-star.edu.sg

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The synergy between artificial intelligence (AI) and chemistry is set to revolutionize the discovery and development of new molecules. youtube.comresearchgate.net For this compound, AI and machine learning (ML) can be powerful tools to:

Predict Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict the products and yields of new transformations, accelerating the optimization of synthetic routes. oup.com

De Novo Design: Generative AI models can design novel pyrimidine derivatives with desired properties, such as specific biological activities or material characteristics.

Predictive Toxicology and Metabolism: AI algorithms can predict the potential toxicity and metabolic fate of new compounds, helping to prioritize the most promising candidates for further development and reducing the reliance on animal testing. nih.govacs.org

Diversification of Functional Groups and Creation of Novel Libraries

The creation of diverse chemical libraries is fundamental to drug discovery and materials science. nih.govresearchgate.netacs.orgresearchgate.net Starting from the this compound scaffold, future research will focus on the systematic diversification of its functional groups.

This can be achieved through:

Modification of the Methoxy Group: The methoxy group can be readily converted to a hydroxyl group, which can then be further functionalized to introduce a wide range of esters, ethers, and other functionalities.

Transformation of the Nitrile Group: The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to various heterocyclic systems.

Substitution at the C5 and C6 Positions: As mentioned earlier, exploring the reactivity of the C5 and C6 positions through methods like C-H functionalization will be key to generating a vast array of novel compounds. nih.gov

Table 2: Potential Functional Group Transformations of this compound

| Position | Initial Group | Target Functional Group | Potential Applications |

| C2 | Methoxy | Hydroxy, Esters, Ethers | Modulation of solubility and biological activity |

| C4 | Carbonitrile | Carboxylic Acid, Amine, Tetrazole | Introduction of new binding motifs, alteration of electronic properties |

| C5/C6 | Hydrogen | Alkyl, Aryl, Halogen | Fine-tuning of steric and electronic properties |

Disclaimer: This table presents hypothetical transformations based on known pyrimidine chemistry, as extensive experimental data for this compound is not available.

Understanding Complex Multi-Component Interactions in Supramolecular Systems

The ability of pyrimidine derivatives to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them attractive building blocks for supramolecular chemistry. nih.govnih.gov Future research in this area will focus on:

Crystal Engineering: Systematically studying the crystal packing of this compound and its derivatives to understand and control their solid-state properties.

Self-Assembly: Designing and synthesizing derivatives that can self-assemble into well-defined nanostructures, such as gels, fibers, or vesicles, with potential applications in drug delivery and materials science.

Host-Guest Chemistry: Investigating the ability of macrocyclic hosts to bind this compound, which could lead to the development of sensors or controlled release systems.

Q & A

Q. What are the common synthetic routes for 2-Methoxypyrimidine-4-carbonitrile, and how do reaction conditions influence yield?

this compound is typically synthesized via condensation reactions (e.g., aromatic aldehydes with urea derivatives) or substitution reactions using nucleophiles like methoxide. Key reagents include β-chloroenaldehyde intermediates for pyrimidine ring formation . For example:

| Reaction Type | Reagents | Conditions | Yield Range |

|---|---|---|---|

| Substitution | KMnO₄, H₂O₂ | Aqueous/organic solvents | 60–75% |

| Condensation | Thiourea, aldehydes | Acidic (HCl) | 50–85% |

Optimizing pH, temperature, and solvent polarity (e.g., DMF vs. ethanol) significantly impacts yield. Lower temperatures (0–5°C) reduce side reactions in nitrile group incorporation .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

NMR (¹H/¹³C) and IR spectroscopy are essential:

- ¹H NMR : Methoxy (-OCH₃) protons appear as a singlet at δ 3.8–4.0 ppm. Pyrimidine ring protons show splitting patterns (e.g., δ 8.2–8.5 ppm for C5-H) .

- IR : Strong absorption at ~2210–2220 cm⁻¹ confirms the nitrile (-C≡N) group .

- Mass spectrometry : Molecular ion peak at m/z 135.12 (C₆H₅N₃O) . Discrepancies in spectral data may arise from tautomerism or solvent effects, requiring cross-validation with XRD .

Advanced Research Questions

Q. How can researchers resolve contradictions in substituent effects observed in NMR data for derivatives?

Contradictions in chemical shifts (e.g., C4-methoxy vs. C2-methyl groups) often stem from electronic or steric effects . For example:

- Electron-withdrawing groups (e.g., -CN) deshield adjacent protons, shifting δ values upfield .

- Steric hindrance from bulky substituents (e.g., 4-methylpiperidin-1-yl) reduces ring planarity, altering splitting patterns .

Strategies :

Compare DFT-calculated vs. experimental shifts to identify outliers .

Use DEPT-135 NMR to distinguish CH₂/CH₃ groups in crowded spectra .

Q. What strategies optimize reaction yield in multi-step syntheses involving this compound?

Yield optimization requires balancing kinetic control and thermodynamic stability :

- Step 1 (Nitrile introduction) : Use anhydrous conditions (LiAlH₄) to prevent hydrolysis .

- Step 2 (Methoxy substitution) : Catalytic NaOMe in DMF enhances nucleophilic attack at C2 .

- Purification : Gradient HPLC (C18 column, 70:30 acetonitrile/water) isolates >95% pure product .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–70°C | Maximizes nitrile stability |

| Solvent polarity | ε = 20–30 (DMF) | Enhances solubility |

| Reaction time | 4–6 hours | Minimizes degradation |

Q. How can mechanistic studies clarify conflicting data in the reactivity of this compound with electrophiles?

Conflicting reactivity (e.g., regioselectivity in halogenation) may arise from ambident nucleophilicity (nitrile vs. pyrimidine N). Approaches include:

Isotopic labeling : Introduce ¹⁵N at the pyrimidine ring to track attack sites via MS .

Kinetic studies : Monitor reaction progress under varying pH to identify rate-determining steps .

Computational modeling : DFT calculations (e.g., Fukui indices) predict electrophilic susceptibility at C5 vs. C6 .

Q. What methodologies address discrepancies in biological activity data for this compound derivatives?

Inconsistent IC₅₀ values (e.g., enzyme inhibition) may result from solubility issues or metabolic instability :

Q. How can researchers design experiments to probe the role of the methoxy group in modulating electronic properties?

UV-Vis spectroscopy and cyclic voltammetry are key:

Q. Data Contradiction Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.